An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 2-Phenoxy-1-phenyl-ethylamine: Structure, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 2-phenoxy-1-phenyl-ethylamine (CAS No. 16797-04-9), a distinct derivative of the neuroactive phenethylamine scaffold. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds to present a detailed profile for researchers, scientists, and professionals in drug development. This guide covers the chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and a discussion of its potential pharmacological activities based on established structure-activity relationships of the broader phenethylamine class. The content is structured to provide a foundational understanding and to stimulate further investigation into this promising, yet underexplored, chemical entity.
Introduction: The Phenethylamine Scaffold and the Significance of the Phenoxy Moiety
The 2-phenylethylamine framework is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of endogenous neurotransmitters, hormones, and synthetic psychoactive compounds.[1][2] Its derivatives are known to exert significant effects on the central nervous system, primarily through modulation of monoaminergic systems.[3] The introduction of a phenoxy group at the 2-position of the ethylamine side chain, as in 2-phenoxy-1-phenyl-ethylamine, introduces a significant structural and electronic modification. This ether linkage is anticipated to alter the molecule's lipophilicity, metabolic stability, and receptor binding profile compared to its parent compound, potentially leading to a novel pharmacological profile. This guide aims to delineate the known and inferred characteristics of this specific molecule to facilitate future research and development.
Chemical Identity and Structure
The fundamental identification and structural details of 2-phenoxy-1-phenyl-ethylamine are crucial for any scientific investigation.
Chemical Structure
The chemical structure of 2-phenoxy-1-phenyl-ethylamine is characterized by a phenethylamine core with a phenyl group attached to the benzylic carbon (C1) and a phenoxy group attached to the terminal carbon of the ethylamine chain (C2).
Systematic (IUPAC) Name: 2-phenoxy-1-phenylethanamine
Canonical SMILES: C1=CC=C(C=C1)C(COC2=CC=CC=C2)N
InChI Key: Information not available in searched sources.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 16797-04-9 | [1][2][4] |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [2] |
| Appearance | Colorless solid (predicted) | [1] |
| Boiling Point | Estimated to be >200 °C | Inferred from analogs |
| Melting Point | Not determined | |
| Solubility | Predicted to be soluble in organic solvents | Inferred from structure |
| pKa (amine) | Estimated to be around 9-10 | Inferred from phenylethylamine |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 2-phenoxy-1-phenyl-ethylamine can be envisioned through a two-step process, commencing with the synthesis of the key intermediate, 2-phenoxy-1-phenylethanone, followed by reductive amination.
Synthesis of 2-Phenoxy-1-phenylethanone (Precursor)
The ketone precursor can be synthesized via the reaction of 2-bromoacetophenone with phenol in the presence of a base.[5]
Protocol:
-
To a solution of phenol in a suitable aprotic solvent (e.g., acetone, DMF), add an equimolar amount of a base such as potassium carbonate.
-
Stir the mixture at room temperature to form the potassium phenoxide salt.
-
Add an equimolar amount of 2-bromoacetophenone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-phenoxy-1-phenylethanone by recrystallization or column chromatography.
Caption: Synthesis of the ketone precursor.
Reductive Amination to 2-Phenoxy-1-phenyl-ethylamine
The final product can be obtained from the ketone precursor via reductive amination.[6][7] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding amine.
Protocol:
-
Dissolve 2-phenoxy-1-phenylethanone in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity.[8] Alternatively, catalytic hydrogenation over a palladium or platinum catalyst can be employed.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench the reaction carefully with water or a dilute acid.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by formation of a salt (e.g., hydrochloride) followed by recrystallization.
Caption: Proposed reductive amination workflow.
Predicted Spectroscopic Profile
While experimental spectra for 2-phenoxy-1-phenyl-ethylamine are not available, a predicted profile can be derived from its structure and data from related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and phenoxy rings, as well as signals for the ethylamine backbone.
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Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm.
-
Benzylic Proton (-CH(Ph)-): A multiplet or doublet of doublets around δ 4.0-4.5 ppm.
-
Methylene Protons (-CH₂O-): A multiplet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show signals for all 14 carbon atoms.
-
Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm.
-
Benzylic Carbon (-CH(Ph)-): A signal around δ 50-60 ppm.
-
Methylene Carbon (-CH₂O-): A signal around δ 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
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N-H Stretch: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.
-
C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Sharp peaks around 1450-1600 cm⁻¹.
-
C-O Ether Stretch: A strong absorption in the range of 1200-1250 cm⁻¹.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 213. Key fragmentation patterns would likely involve cleavage of the C-C bond between the benzylic carbon and the methylene carbon, as well as loss of the phenoxy group.
Inferred Pharmacological Profile and Biological Activity
The pharmacological properties of 2-phenoxy-1-phenyl-ethylamine have not been directly reported. However, based on its structural similarity to other phenylethylamine derivatives, a number of potential biological activities can be inferred.
Central Nervous System Activity
The phenethylamine backbone is a well-established pharmacophore for CNS activity.[3] The presence of the bulky phenoxy group is likely to modulate its ability to cross the blood-brain barrier and its affinity for various receptors. It is plausible that this compound could interact with trace amine-associated receptors (TAARs), as well as dopaminergic and serotonergic receptors.[9]
Potential as a Dopaminergic Agent
Derivatives of phenoxyethylamine have been investigated as dopamine D2 receptor partial agonists.[9][10] The specific substitution pattern on the phenoxy and phenyl rings is critical for determining the affinity and efficacy at these receptors. Further investigation would be required to determine if 2-phenoxy-1-phenyl-ethylamine exhibits any significant dopaminergic activity.
Other Potential Biological Activities
The phenoxyethylamine scaffold is considered a "privileged structure" in drug design and has been incorporated into molecules with a wide range of biological activities, including:[11][12]
-
α-Adrenoceptor antagonism
-
β-Adrenoceptor antagonism
-
Antihistaminic activity
-
Sodium channel blockade
The specific biological profile of 2-phenoxy-1-phenyl-ethylamine will be dependent on its unique three-dimensional structure and electronic properties.
Safety and Handling
Specific toxicity data for 2-phenoxy-1-phenyl-ethylamine is not available. However, based on related phenylethylamine compounds, it should be handled with care. It is likely to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
2-Phenoxy-1-phenyl-ethylamine represents an intriguing yet understudied molecule within the vast family of phenethylamines. This guide has provided a comprehensive overview of its known chemical identity and has leveraged data from related compounds to propose synthetic routes, predict spectroscopic characteristics, and infer potential pharmacological activities. The presence of the phenoxy moiety is expected to significantly influence its biological profile, potentially leading to novel therapeutic applications.
Future research should focus on the experimental validation of the proposed synthesis and the thorough characterization of its physicochemical and spectroscopic properties. Subsequently, a systematic pharmacological evaluation is warranted to explore its activity at key CNS targets and to determine its overall biological and toxicological profile. The insights provided in this guide serve as a foundational resource to encourage and facilitate these future investigations.
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